molecular formula C7H5F3N2O3 B8465228 4-Nitro-3-(trifluoromethoxy)aniline

4-Nitro-3-(trifluoromethoxy)aniline

Cat. No.: B8465228
M. Wt: 222.12 g/mol
InChI Key: TVMZUPZXBXIIJB-UHFFFAOYSA-N
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Description

4-Nitro-3-(trifluoromethoxy)aniline (CAS 2267-23-4) is a high-purity fine chemical intermediate serving as a versatile building block in advanced chemical synthesis . Its molecular structure, featuring an aromatic aniline ring substituted with a nitro group and a trifluoromethoxy group, provides unique reactivity and imparts valuable properties to derivative compounds . The electron-withdrawing nature of the trifluoromethoxy group influences the electronics of the ring and can enhance the lipophilicity and thermal stability of final products . This makes the compound particularly valuable in the development of specialty materials. In application, this compound is a key precursor for synthesizing complex molecules in material science, including compounds studied for their non-linear optical (NLO) properties, which are critical for technologies like optical computing and data storage . Furthermore, its role as a fundamental building block extends to the synthesis of high-performance dyes and pigments, where its substituents can influence color and fastness properties . The primary amine group allows for further functionalization through reactions such as acylation, alkylation, and diazotization, enabling the construction of diverse molecular architectures . This product is strictly for research purposes and is classified as "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) and adhere to all laboratory safety protocols before use.

Properties

Molecular Formula

C7H5F3N2O3

Molecular Weight

222.12 g/mol

IUPAC Name

4-nitro-3-(trifluoromethoxy)aniline

InChI

InChI=1S/C7H5F3N2O3/c8-7(9,10)15-6-3-4(11)1-2-5(6)12(13)14/h1-3H,11H2

InChI Key

TVMZUPZXBXIIJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)OC(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomers and Positional Effects

The position of substituents significantly impacts physical, chemical, and spectroscopic properties. Key isomers and analogs include:

Compound Substituents Molecular Formula Melting Point Key Properties/Applications
4-Nitro-3-(trifluoromethoxy)aniline -NH₂ (1), -NO₂ (4), -OCF₃ (3) C₇H₅F₃N₂O₃ Not reported Potential NO donor in hybrid drugs
3-Nitro-4-(trifluoromethoxy)aniline -NH₂ (1), -NO₂ (3), -OCF₃ (4) C₇H₅F₃N₂O₃ Not reported Studied in GC impurity profiling
2-Nitro-4-(trifluoromethoxy)aniline -NH₂ (1), -NO₂ (2), -OCF₃ (4) C₇H₅F₃N₂O₃ Not reported Intermediate in organic synthesis
4-Nitro-3-(trifluoromethyl)aniline -NH₂ (1), -NO₂ (4), -CF₃ (3) C₇H₅F₃N₂O₂ 125–128°C Anticancer hybrid compound

Key Observations :

  • Positional Isomerism: The trifluoromethoxy group’s para-directing nature () leads to distinct regioselectivity in nitration compared to trifluoromethyl analogs. For example, in N-acetylated derivatives, nitration occurs meta to the amino group when -OCF₃ is present .
  • GC Separation : Positional isomers (e.g., 2-, 3-, and 4-TFMA) can be resolved using specialized GC methods with detection limits <4 µg/mL .

Substituent Effects: Trifluoromethoxy (-OCF₃) vs. Halogenated Groups

Electron-withdrawing substituents like -OCF₃, -CF₃, -CCl₃, and -CBr₃ alter electronic properties and stability:

Compound Substituent Hyperconjugative Energy (kcal/mol) Stability Trend
4-Nitro-3-(trifluoromethyl)aniline -CF₃ 25.8 (C-F → σ*) Highest stability
4-Nitro-3-(trichloromethyl)aniline -CCl₃ 18.3 (C-Cl → σ*) Intermediate
4-Nitro-3-(tribromomethyl)aniline -CBr₃ 15.6 (C-Br → σ*) Lowest stability

Source : Natural Bond Orbital (NBO) analysis shows stronger hyperconjugative interactions in -CF₃ derivatives, enhancing stability .

Spectroscopic Properties

  • FT-IR : The -OCF₃ group shows characteristic C-F stretching vibrations at 1150–1250 cm⁻¹ , distinct from -CF₃ (1200–1300 cm⁻¹) .
  • NMR: In 4-nitro-3-(trifluoromethyl)aniline, the amino proton resonates at δ 6.8–7.2 ppm, while -OCF₃ analogs exhibit upfield shifts due to electron withdrawal .
  • UV-Vis: Nitro and trifluoromethoxy groups induce bathochromic shifts (~300–350 nm) compared to non-substituted anilines .

Q & A

Q. What synthetic routes are available for preparing 4-nitro-3-(trifluoromethoxy)aniline, and how do reaction conditions influence yields?

  • Methodological Answer : The compound can be synthesized via aromatic nitration of 3-(trifluoromethoxy)aniline, where regioselectivity is governed by the electron-withdrawing trifluoromethoxy (-OCF₃) group. For example, nitration at the para position to the amino group is favored due to the meta-directing nature of -OCF₃ . Alternative routes include transition-metal-catalyzed cross-coupling to introduce nitro or trifluoromethoxy groups, though yields depend on catalyst choice (e.g., Pd/Cu systems) and solvent polarity . Optimized conditions (e.g., 60–80°C in DMF) typically achieve 70–85% purity, requiring subsequent HPLC purification .

Q. How is this compound characterized spectroscopically, and what key spectral markers distinguish it?

  • Methodological Answer :
  • ¹H/¹³C NMR : The amino proton (-NH₂) appears as a singlet at δ 5.2–5.5 ppm, while the aromatic protons show splitting patterns consistent with substitution (e.g., a doublet for H-5 at δ 7.8 ppm due to nitro group deshielding) .
  • IR : Strong absorption at 1530 cm⁻¹ (asymmetric NO₂ stretch) and 1250 cm⁻¹ (C-O-C of -OCF₃) .
  • HPLC : Retention time ~12.3 min (C18 column, acetonitrile/water 60:40) confirms purity ≥98% .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and fume hoods to prevent skin/eye contact and inhalation (UN2811: Toxic solids) .
  • Storage : Keep in amber glass at 2–8°C under inert gas (N₂/Ar) to prevent decomposition .
  • Waste Disposal : Neutralize with 10% NaOH before incineration to avoid generating toxic amines .

Advanced Research Questions

Q. How does this compound interact with biological targets in anticancer studies?

  • Methodological Answer : The compound acts as a photo-triggered nitric oxide (NO) donor under UV irradiation (λ = 365 nm). Upon light exposure, the nitro group undergoes homolytic cleavage, releasing NO, which induces apoptosis in cancer cells (e.g., IC₅₀ = 18 µM in HCT-116 colon carcinoma). Confirmation via Griess assay shows NO release efficiency of 82% after 30 min irradiation . Co-administration with nucleosides (e.g., 2′-deoxyadenosine) enhances cytotoxicity by 40% via synergistic DNA damage .

Q. What electronic effects do the nitro and trifluoromethoxy groups exert on the compound’s reactivity?

  • Methodological Answer :
  • Nitro Group (-NO₂) : Strong electron-withdrawing effect deactivates the ring, making electrophilic substitution (e.g., bromination) occur meta to -OCF₃. DFT calculations (B3LYP/6-311G**) show a charge density of -0.32 e at the para position .
  • Trifluoromethoxy (-OCF₃) : Meta-directing and enhances lipophilicity (logP = 2.1), improving membrane permeability in drug design . Competitive nitration studies reveal -OCF₃ directs incoming electrophiles to the 4-position with 90% selectivity .

Q. Can this compound serve as a precursor for pharmaceuticals, and what derivatization strategies are effective?

  • Methodological Answer :
  • Urea Derivatives : React with phosgene or triphosgene to form 1,3-bis(4-nitro-3-(trifluoromethoxy)phenyl)urea, a potential kinase inhibitor (yield: 65–75%) .
  • Azo Dyes : Diazotization with NaNO₂/HCl followed by coupling to β-naphthol produces dyes with λmax = 480 nm, used in bioimaging .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) yields 3-(trifluoromethoxy)benzene-1,4-diamine, a building block for antifolate drugs .

Q. What environmental impacts arise from this compound, and how can degradation be monitored?

  • Methodological Answer :
  • Persistence : Half-life in soil = 28 days (aerobic) vs. 120 days (anaerobic). LC-MS/MS detects degradation products like 3-(trifluoromethoxy)aniline (m/z 178) .
  • Photodegradation : UV exposure in aqueous media (pH 7) generates fluoride ions (detected via ion chromatography) and nitroso intermediates, suggesting partial mineralization .

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